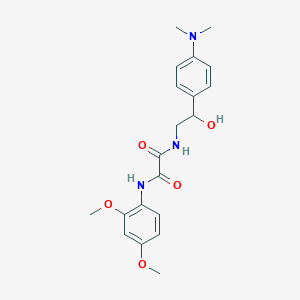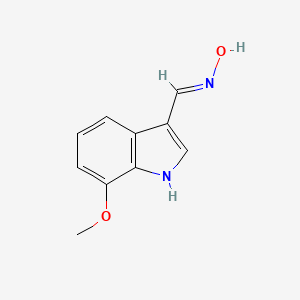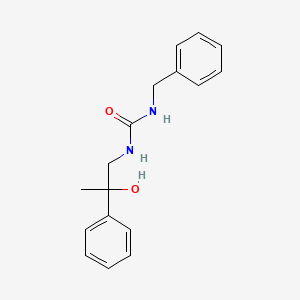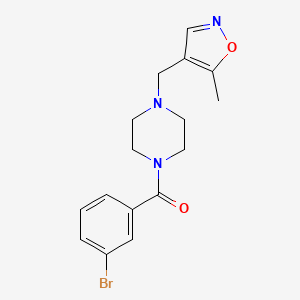![molecular formula C17H15N3O4 B2364482 2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 702656-35-7](/img/structure/B2364482.png)
2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as quinazolinones . Quinazolinones and their derivatives are important heterocycles in medicinal chemistry due to their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of this compound involves a Biginelli reaction between 5-R-salicylic aldehyde (R = H, Me, and Br), α-nitroacetophenone, and urea . This reaction affords 8-R-11-nitro-2-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-ones as mixtures of two diastereomers .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolinone core, which is an important pharmacophore considered as a privileged structure . Substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Chemical Reactions Analysis
In DMSO and DMF, the resulting compounds undergo oxadiazocine ring opening with establishment of a three-component equilibrium . Dilution of these solutions with water favors the oxa-Michael reaction resulting in the reverse transformation of dihydropyrimidinones into the corresponding starting diastereomers .Scientific Research Applications
Organic Synthesis and Chemical Transformations
The compound and its derivatives are subjects of interest in organic synthesis, particularly in the context of exploring intramolecular conversion and synthesis methodologies. For instance, Sedova et al. (2014) discussed the synthesis and intramolecular conversion of substituted derivatives in different solvents, highlighting the Biginelli reaction and subsequent ring-opening reactions in DMF and DMSO, leading to a three-component equilibrium involving diastereomers and pyrimidinones as minor and major components, respectively (Sedova, Krivopalov, Gatilov, & Shkurko, 2014). Additionally, Sedova et al. (2016) further explored these transformations, emphasizing the effect of catalyst concentration on the ratio of diastereomers and the solvent-dependent dynamics of ring opening (Sedova, Krivopalov, & Shkurko, 2016).
Antimicrobial and Antitumor Activity
Compounds with the 1,3,4-oxadiazole moiety, closely related to the queried compound, have been studied for their biological activities. Research by Salama (2020) on new 2-amino-1,3,4-oxadiazole derivatives showed significant antibacterial activity against Salmonella typhi, indicating the potential of these compounds in antimicrobial applications (Salama, 2020). Similarly, compounds with nitro and amino substitutions in related molecular frameworks have been evaluated for their cytotoxicity and topoisomerase-I targeting activity, suggesting applications in cancer therapy (Singh et al., 2003).
Enzyme Inhibition and Biological Screening
The diverse biological activities of 1,3,4-oxadiazole derivatives extend to enzyme inhibition and broader biological screening. Virk et al. (2023) assessed derivatives for antibacterial and enzyme inhibition potential, revealing modest antibacterial activities and specific enzyme inhibition, underscoring the multifaceted biological relevance of these compounds (Virk et al., 2023).
Novel Synthetic Routes and Derivatives
Bohle and Perepichka (2009) described a novel synthetic route to oxadiazole derivatives, emphasizing the structural and reactivity aspects that facilitate the exploration of new chemical spaces for potential therapeutic agents (Bohle & Perepichka, 2009).
Future Directions
While specific future directions for this compound are not mentioned in the retrieved papers, research into quinazolinones and their derivatives is ongoing due to their wide range of biological properties . Further studies could focus on exploring their potential applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer drugs .
properties
IUPAC Name |
9-methyl-4-nitro-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-17-10-14(13-9-12(20(22)23)7-8-15(13)24-17)18-16(21)19(17)11-5-3-2-4-6-11/h2-9,14H,10H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKVTCGOVIGACP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)
![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2364411.png)
![(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2364413.png)

![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)


